{(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465338
InChI: InChI=1S/C12H20N2O3/c1-9(15)14(10-4-5-10)7-11-3-2-6-13(11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1
SMILES: CC(=O)N(CC1CCCN1CC(=O)O)C2CC2
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol

{(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13465338

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

{(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
IUPAC Name 2-[(2S)-2-[[acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C12H20N2O3/c1-9(15)14(10-4-5-10)7-11-3-2-6-13(11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1
Standard InChI Key DQQKHECZQDIZTA-NSHDSACASA-N
Isomeric SMILES CC(=O)N(C[C@@H]1CCCN1CC(=O)O)C2CC2
SMILES CC(=O)N(CC1CCCN1CC(=O)O)C2CC2
Canonical SMILES CC(=O)N(CC1CCCN1CC(=O)O)C2CC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with an acetic acid group and at the 2-position with an acetyl-cyclopropylamino-methyl side chain. The (S)-stereochemistry at the pyrrolidine C2 position is critical for its interactions with chiral biological targets . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O₃
Molecular Weight240.30 g/mol
IUPAC Name2-[(2S)-2-[[Acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid
InChI KeyDQQKHECZQDIZTA-NSHDSACASA-N
SMILESCC(=O)N(C[C@@H]1CCCN1CC(=O)O)C2CC2

The acetyl group enhances lipophilicity, while the cyclopropane ring introduces conformational rigidity, potentially influencing receptor binding .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step strategies to achieve stereochemical control:

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine scaffold .

  • Side-Chain Introduction:

    • Step A: N-alkylation of the pyrrolidine nitrogen with chloroacetic acid derivatives.

    • Step B: Reductive amination using cyclopropanecarboxaldehyde and subsequent acetylation .

  • Stereochemical Control: Asymmetric hydrogenation or chiral resolution techniques ensure the (S)-configuration, as described in WO2008137087A1 for analogous 2-methylpyrrolidines .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationSnCl₄, CH₂Cl₂, 25°C86%
Reductive AminationNaBH₃CN, MeOH, rt72%
AcetylationAcetic anhydride, DMAP, CH₂Cl₂89%

Catalytic methods using SnCl₄ or chiral ligands (e.g., BINAP) improve efficiency and enantiomeric excess (ee > 98%) .

ParameterValue
GHS ClassificationH315-H319-H335 (Skin/Eye/Irritant)
StorageRoom temperature, inert atmosphere
StabilityHydrolytically sensitive (t₁/₂ = 14 d, pH 7.4)

Applications and Future Directions

Drug Development

  • Neurological Disorders: Pyrrolidine derivatives like aniracetam highlight potential cognitive-enhancing effects .

  • Cardiovascular Therapeutics: ECE inhibition could address hypertension .

Industrial Availability

Suppliers such as Fluorochem Ltd. offer the compound for research (purity ≥95%, $480/100 mg).

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